molecular formula C20H22N2O2 B5621341 N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide

N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B5621341
M. Wt: 322.4 g/mol
InChI Key: PIKBUAQLZAAWMJ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl group attached to a cyclopentane ring, with an acetamidophenyl group linked to the nitrogen atom. Its structure suggests potential utility in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide typically involves multi-step organic reactions. One common approach is the acylation of 4-aminophenyl with cyclopentanecarboxylic acid chloride in the presence of a base such as pyridine. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. For instance, the use of a packed column reactor with a supported metal catalyst can facilitate the acylation reaction under controlled temperature and pressure conditions . This method ensures high selectivity and minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cyclooxygenase, reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-aminophenyl)acetamide: Used in the synthesis of various pharmaceuticals.

    N-(4-chlorophenyl)acetamide: Exhibits antimicrobial activity.

Uniqueness

N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development .

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15(23)21-17-9-11-18(12-10-17)22-19(24)20(13-5-6-14-20)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKBUAQLZAAWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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